1-[4-(benzoylamino)benzoyl]-N-(3-methylbutyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-(benzoylamino)benzoyl]-N-(3-methylbutyl)prolinamide, also known as BzATP, is a purinergic receptor agonist that has been extensively studied in the field of neuroscience. It is a synthetic compound that is commonly used in laboratory experiments to study the function and mechanism of purinergic receptors.
Scientific Research Applications
Antiviral Agents
Research on symmetric molecules bearing a prolinamide core has led to the development of compounds with significant inhibitory activity against Hepatitis C Virus (HCV). These compounds include terminal carbamate caps of variable sizes and nature, highlighting the versatility of the prolinamide structure in antiviral drug development. For instance, a compound with an unnatural capping residue showed high activity against multiple HCV genotypes, outperforming clinically approved NS5A inhibitors in some cases, indicating its potential as a safer and more effective antiviral agent (Abdel Karim et al., 2020).
Organocatalysis in Asymmetric Synthesis
Prolinamide derivatives have been applied as effective organocatalysts in asymmetric synthesis. These applications demonstrate the utility of prolinamide-based compounds in facilitating highly selective chemical reactions. For example, sugar-based prolinamide organocatalysts were shown to catalyze asymmetric aldol reactions with high levels of diastereoselectivity and enantioselectivity, offering a mild and efficient approach for the synthesis of complex molecules (Agarwal & Peddinti, 2012). Additionally, L-prolinamide derivatives catalyzed direct aldol reactions, providing a strategy for designing new organic catalysts for asymmetric transformations (Tang et al., 2004).
Inhibitors for Medical Applications
The prolinamide structure has been utilized in the synthesis of inhibitors targeting specific enzymes. For instance, analogs of a specific prolinamide compound were synthesized and tested as inhibitors of human neutrophil elastase (HNE), leading to the development of a potent orally active prodrug (Burkhart et al., 1995). Another study synthesized and evaluated 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity, identifying compounds with significant inhibitory potency (Sugimoto et al., 1990).
Molecular Recognition and HDAC Inhibitors
Prolinamide derivatives have been explored for their potential in molecular recognition and as inhibitors of histone deacetylases (HDACs). A specific prolinamide derivative demonstrated the ability for selective molecular recognition of nucleotides in aqueous solutions, indicating its potential application in biochemical and medical research (Gao et al., 2003). Furthermore, research into aroyl-pyrrole-hydroxy-amides (APHAs), a new class of synthetic HDAC inhibitors, showcased the design and synthesis of potent compounds through structure-based drug design, underscoring the role of prolinamide derivatives in developing new therapeutic agents (Ragno et al., 2004).
properties
IUPAC Name |
N-ethyl-1-[6-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S/c1-3-23-22(29)18-8-10-27(11-9-18)19-12-21(26-15-25-19)30-14-20(28)24-13-17-6-4-16(2)5-7-17/h4-7,12,15,18H,3,8-11,13-14H2,1-2H3,(H,23,29)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNFAWSFKRPAEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.